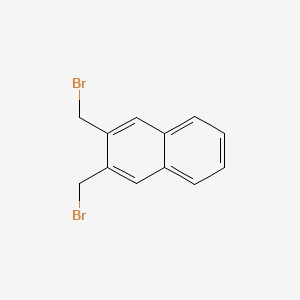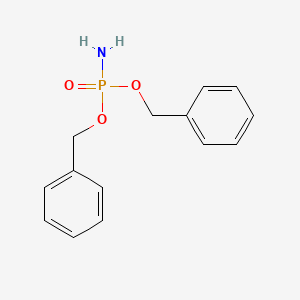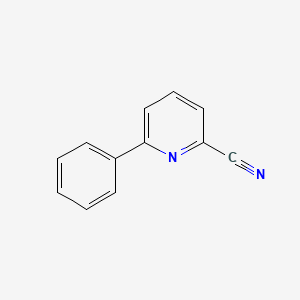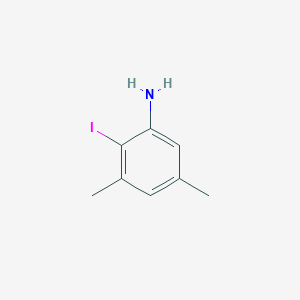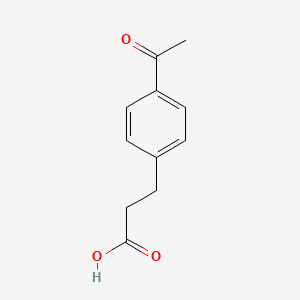![molecular formula C9H6F3N3 B3052237 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine CAS No. 3974-71-8](/img/structure/B3052237.png)
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine
概要
説明
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Incorporated into drug design for its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
将来の方向性
The future directions for 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine could involve its use in the synthesis of new bioactive molecules. The unique properties of the trifluoromethyl group and the pyridine structure make it a valuable component in the development of new agrochemicals and pharmaceuticals .
作用機序
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are often involved in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Trifluoromethylpyridine derivatives are known to exhibit biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives play a significant role in the synthesis of active agrochemical and pharmaceutical ingredients .
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests . They have also been used in the pharmaceutical and veterinary industries .
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under reflux conditions. This reaction forms the pyrazole ring through a cyclization process . Another method involves the use of trifluoromethylated intermediates in a tandem Tsuji–Trost reaction catalyzed by palladium, followed by Heck coupling .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . This method is advantageous due to its simplicity and high yield.
化学反応の分析
Types of Reactions
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the trifluoromethyl group can be replaced under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts under mild conditions to form carbon-carbon bonds.
Metalation Reactions: Involves the use of organolithium or Grignard reagents to introduce various functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]pyridine.
2-Hydroxy-5-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with applications in catalysis and drug design.
2-Mercapto-5-(trifluoromethyl)pyridine: Used in the synthesis of sulfur-containing heterocycles.
Uniqueness
This compound stands out due to its dual-ring structure and the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. These characteristics make it particularly valuable in the design of molecules with high biological activity and stability .
特性
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-5-7(14-15-8)6-3-1-2-4-13-6/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRDJNQKDYVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346369 | |
| Record name | 3-(pyridine-2-yl)-5-trifluoromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3974-71-8 | |
| Record name | 3-(pyridine-2-yl)-5-trifluoromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052156.png)
![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)
